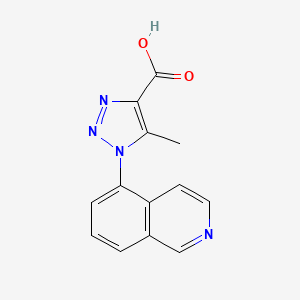

1-(isoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-isoquinolin-5-yl-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c1-8-12(13(18)19)15-16-17(8)11-4-2-3-9-7-14-6-5-10(9)11/h2-7H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBANTRUXTUBNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC3=C2C=CN=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(isoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The isoquinoline moiety can be introduced through various synthetic strategies, including the Pictet-Spengler reaction or through the functionalization of pre-existing isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and the use of efficient catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Isoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the triazole ring or the isoquinoline moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

The compound features a triazole ring, which is known for its biological activity, and an isoquinoline moiety that enhances its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of 1-(isoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid as an anticancer agent. Research indicates that compounds containing triazole rings can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms.

Case Study:

A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Coordination Chemistry

This compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for applications in catalysis and materials development.

Case Study:

In a study published in the Journal of Coordination Chemistry, the compound was used to synthesize metal-organic frameworks (MOFs) that exhibited enhanced gas adsorption properties. These MOFs have potential applications in gas storage and separation technologies.

Mechanism of Action

The mechanism of action of 1-(isoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on the Triazole Core

1-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid Structural Difference: The isoquinoline ring is partially hydrogenated (tetrahydroisoquinoline) and includes a methanesulfonyl group. Impact: The sulfonyl group enhances solubility in polar solvents and may increase metabolic stability compared to the parent compound.

1-(1-(Hydroxymethyl)-1H-pyrazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid Structural Difference: A hydroxymethylpyrazole replaces the isoquinoline group. Impact: The hydroxymethyl group introduces hydrogen-bonding capacity, improving water solubility. However, the pyrazole’s smaller size may reduce π-stacking interactions critical for target binding .

1-[4-(Aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid Structural Difference: A sulfonamide-substituted phenyl group replaces the isoquinoline. Impact: The sulfonamide group increases acidity (pKa ~5–6) and enhances interactions with enzymes like carbonic anhydrase. The phenyl group’s planarity offers different steric effects compared to the isoquinoline’s fused rings .

Positional Modifications

5-Formyl Derivatives (e.g., 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid)

- Structural Difference : A formyl group replaces the methyl group at position 4.

- Impact : The formyl group participates in ring-chain tautomerism, forming cyclic hemiacetal structures (e.g., furotriazolones). This tautomerism reduces stability under thermal stress (e.g., decarboxylation at 175°C) compared to the methyl-substituted compound .

1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid Structural Difference: A fluorophenyl group replaces the isoquinoline. Impact: The electron-withdrawing fluorine increases lipophilicity (logP ~2.5) and may enhance blood-brain barrier penetration. However, the lack of fused aromatic systems limits π-π interactions .

Physicochemical Properties

Biological Activity

1-(Isoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Information:

| Property | Details |

|---|---|

| Molecular Formula | C14H15N5O2 |

| Molecular Weight | 269.30 g/mol |

| CAS Number | 1157925-42-2 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from isoquinoline derivatives and utilizing cycloaddition reactions to form the triazole ring. The compound can be synthesized using various methodologies including:

- Click Chemistry : Utilizing azides and alkynes to form the triazole structure.

- Condensation Reactions : Combining isoquinoline derivatives with appropriate carboxylic acids.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For example:

- Cytotoxicity Studies : The compound has shown cytotoxic effects in various cancer cell lines. A study reported that derivatives of triazoles exhibited selective cytotoxicity towards human leukemic cells at nanomolar concentrations .

- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through DNA damage and mitochondrial dysfunction .

Xanthine Oxidase Inhibition

Another significant biological activity is the inhibition of xanthine oxidase (XO), an enzyme involved in purine metabolism:

- Inhibition Studies : Compounds related to 1-(isoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole have been evaluated for their ability to inhibit XO, which is relevant in conditions like gout and hyperuricemia. Some derivatives showed potent inhibition in the submicromolar range .

Study 1: Anticancer Activity

A study examined the effects of various triazole derivatives on human leukemia cells. The results indicated that certain compounds induced significant apoptosis characterized by morphological changes such as chromatin condensation and DNA fragmentation .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives were tested against common pathogens including Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at low concentrations, suggesting potential for development as antimicrobial agents .

Q & A

Q. Basic

- ¹H/¹³C NMR:

- FTIR:

- HRMS: Exact mass confirmation with <5 ppm error (e.g., [M+H]⁺ calculated for C₁₃H₁₁N₄O₂: 279.0832) .

What in vitro bioactivity screening protocols are recommended for initial pharmacological assessment?

Q. Basic

- Enzyme inhibition assays:

- Cytotoxicity: MTT assay in cancer cell lines (e.g., HepG2, MCF-7) at 24–72 hr exposure. Include cisplatin as a positive control .

How can researchers resolve discrepancies in reported biological activity data across studies?

Q. Advanced

- Assay standardization:

- Compound purity: Ensure ≥95% purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Impurities >5% skew dose-response curves .

- Cell line authentication: Use STR profiling to rule out cross-contamination .

What strategies optimize the synthetic pathway for scaled-up production while maintaining regioselectivity?

Q. Advanced

- Flow chemistry for CuAAC: Continuous flow reactors reduce reaction time (30 min vs. 12 hr batch) and improve yield (80–85%) by enhancing heat/mass transfer .

- Ligand design for Suzuki coupling: XPhos ligand with Pd(OAc)₂ increases coupling efficiency (yield >85%) for sterically hindered isoquinoline substrates .

- In-line monitoring: Use FTIR or UPLC to track intermediate formation and adjust conditions dynamically .

How does modifying the isoquinoline substituent affect the compound’s pharmacokinetic profile?

Q. Advanced

- Electron-withdrawing groups (e.g., -CF₃):

- Methyl group at C5:

What computational methods predict binding modes with target proteins, and how should researchers validate these predictions?

Q. Advanced

- Molecular docking (AutoDock Vina): Generate binding poses with ΔG < -8 kcal/mol. Prioritize poses with hydrogen bonds to triazole N2 and carboxylate O .

- Validation:

How to address low aqueous solubility during formulation development?

Q. Advanced

- Salt formation: Sodium salt preparation increases solubility from 0.8 mg/mL (free acid) to 12 mg/mL (pH 7.4 PBS) .

- Nanoformulation: Use PLGA nanoparticles (200–300 nm size via sonication) to achieve 85% encapsulation efficiency .

- Characterization: PXRD confirms amorphous state; DSC shows absence of melting endotherms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.